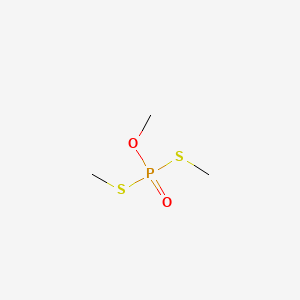
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate is a synthetic compound known for its diverse applications in scientific research. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, indicating its presence in the environment and potential exposure to humans .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydroxyethylamine Intermediate: This step involves the reaction of 3-chlorophenylacetonitrile with ethylene oxide in the presence of a base to form 2-(3-chlorophenyl)ethanol. This intermediate is then reacted with ammonia to form 2-(3-chlorophenyl)ethylamine.
Alkylation Reaction: The 2-(3-chlorophenyl)ethylamine is then reacted with 4-bromomethylphenoxyacetic acid methyl ester under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-(2-oxo-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate.
Reduction: Formation of 4-(2-(2-amino-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate.
Substitution: Formation of 4-(2-(2-hydroxy-2-(3-substituted phenyl)ethylamino)propyl)phenoxyacetate.
科学研究应用
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets beta-adrenoceptors, influencing cellular signaling pathways.
Pathways Involved: The compound modulates the activity of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, leading to various physiological effects.
相似化合物的比较
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate can be compared with other similar compounds such as:
Indole Derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Phenoxyacetic Acid Derivatives: These compounds are known for their herbicidal and plant growth-regulating properties.
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological applications.
4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetic acid: A closely related compound with similar chemical properties.
属性
CAS 编号 |
91097-81-3 |
|---|---|
分子式 |
C20H24ClNO4 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
methyl 2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate |
InChI |
InChI=1S/C20H24ClNO4/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3 |
InChI 键 |
ZFLBZHXQAMUEFS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O |
规范 SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O |
同义词 |
BRL 35135 BRL 35135, hydrombromide, (R*,R*)-(+-)-isomer BRL-35135 BRL35135A methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
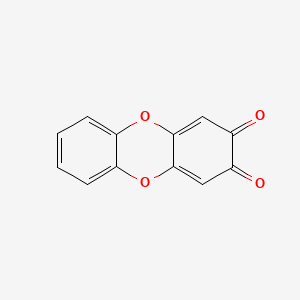
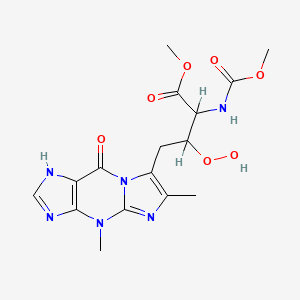
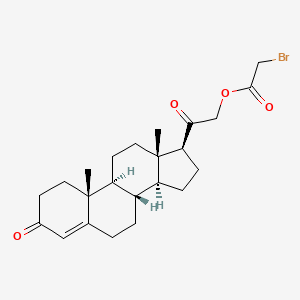
![[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate](/img/structure/B1207592.png)
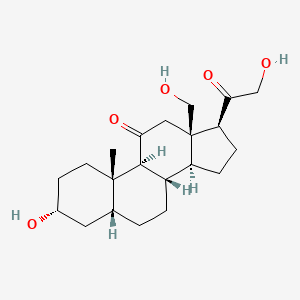
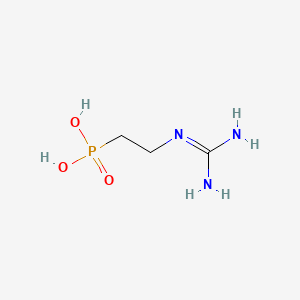
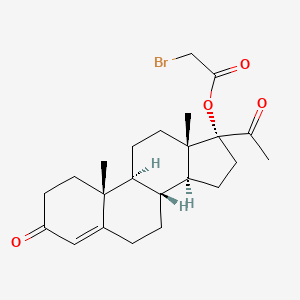
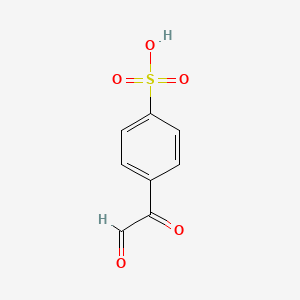
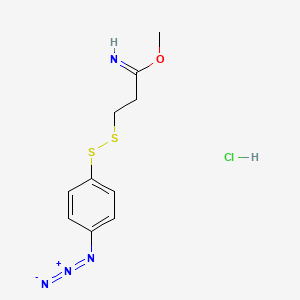
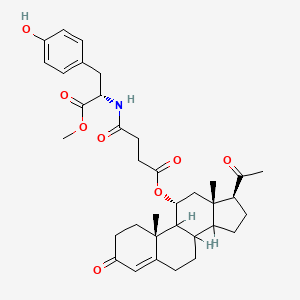
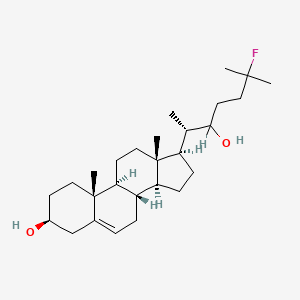
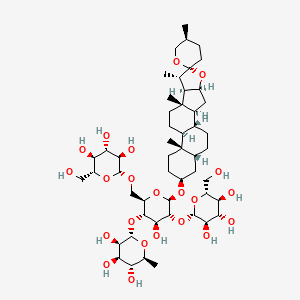
![6-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B1207607.png)
